molecular formula C11H8FNO2 B13073227 2-Fluoro-2-(quinolin-8-yl)acetic acid

2-Fluoro-2-(quinolin-8-yl)acetic acid

Cat. No.: B13073227
M. Wt: 205.18 g/mol
InChI Key: STEVGWWQMRYBGT-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

2-fluoro-2-quinolin-8-ylacetic acid

InChI

InChI=1S/C11H8FNO2/c12-9(11(14)15)8-5-1-3-7-4-2-6-13-10(7)8/h1-6,9H,(H,14,15)

InChI Key

STEVGWWQMRYBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(C(=O)O)F)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(quinolin-8-yl)acetic acid typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved through reactions with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

Industrial Production Methods

Industrial production of fluorinated quinolines, including 2-Fluoro-2-(quinolin-8-yl)acetic acid, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(quinolin-8-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(quinolin-8-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It is a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(quinolin-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(quinolin-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for research and development in multiple fields .

Biological Activity

2-Fluoro-2-(quinolin-8-yl)acetic acid is a fluorinated derivative of quinoline, a compound known for its diverse biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, influencing their interactions with biological targets. This article reviews the biological activity of 2-Fluoro-2-(quinolin-8-yl)acetic acid, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-2-(quinolin-8-yl)acetic acid is C11H8FNO2C_{11}H_8FNO_2, with a molecular weight of approximately 219.19 g/mol. The structure features a quinoline moiety linked to an acetic acid group, which is modified by the presence of a fluorine atom at the second carbon position.

Property Value
Molecular FormulaC₁₁H₈FNO₂
Molecular Weight219.19 g/mol
Fluorine SubstitutionSingle fluorine atom

The biological activity of 2-Fluoro-2-(quinolin-8-yl)acetic acid may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine, which can influence metabolic pathways and enhance therapeutic effects .

Antifungal Activity

A series of studies have explored the antifungal properties of fluorinated quinoline derivatives. For instance, certain analogs displayed over 80% inhibition against fungal pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations as low as 50μg/mL50\mu g/mL . While specific data on 2-Fluoro-2-(quinolin-8-yl)acetic acid's antifungal activity is sparse, its structural similarities suggest potential efficacy in this area.

Case Studies and Research Findings

  • Antiproliferative Activity Study : A study on novel quinoline derivatives found that modifications at the C-2 position significantly impacted antiproliferative potency against lung cancer cells (H460). Compounds with similar structural features exhibited IC50 values significantly lower than existing treatments like gefitinib .
  • Antifungal Screening : In a comparative analysis of antifungal activities among various quinoline derivatives, compounds structurally related to 2-Fluoro-2-(quinolin-8-yl)acetic acid demonstrated substantial inhibition rates against fungal pathogens, indicating a promising avenue for further exploration .

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